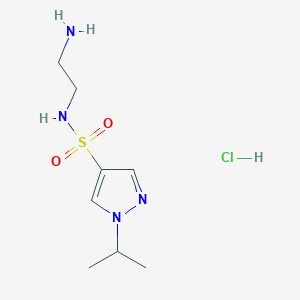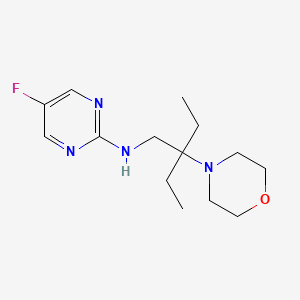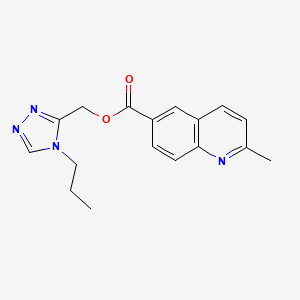
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride, commonly known as AEBSF, is a synthetic protease inhibitor that is widely used in biochemical and molecular biology research. It is a white crystalline powder that is soluble in water and is often used to inhibit serine proteases.
Mécanisme D'action
AEBSF works by irreversibly binding to the active site of serine proteases, which prevents them from carrying out their normal function. This inhibition occurs through the formation of a covalent bond between the sulfonamide group of AEBSF and the active site serine residue of the protease.
Biochemical and Physiological Effects:
AEBSF has been shown to have a number of biochemical and physiological effects. In addition to inhibiting serine proteases, it has been shown to inhibit other enzymes, including trypsin and chymotrypsin. AEBSF has also been shown to have anti-inflammatory effects and to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AEBSF is its specificity for serine proteases, which makes it a valuable tool for studying the role of these enzymes in biological processes. However, its irreversible binding to proteases can also be a limitation, as it can make it difficult to study the effects of protease inhibition on cellular function over longer periods of time.
Orientations Futures
There are a number of potential future directions for research involving AEBSF. One area of interest is the development of new drugs that target serine proteases, particularly those involved in diseases such as cancer and inflammation. Another area of interest is the study of the physiological effects of AEBSF, particularly its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new protease inhibitors based on the structure of AEBSF, which could have improved specificity and binding properties.
Méthodes De Synthèse
AEBSF is synthesized through a multistep process that involves the reaction of 2-(chloromethyl)oxirane with 2-aminoethanol, followed by the reaction of the resulting product with 1,2-propanediamine. The final step involves the reaction of the resulting product with 4,5-dihydro-1H-pyrazole-1-carboxamide and sulfamic acid.
Applications De Recherche Scientifique
AEBSF is commonly used in scientific research as a protease inhibitor. It is particularly effective at inhibiting serine proteases, which are enzymes that play a key role in many biological processes, including blood clotting, inflammation, and cell signaling. AEBSF is often used to study the role of serine proteases in these processes and to develop new drugs that target these enzymes.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-1-propan-2-ylpyrazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2S.ClH/c1-7(2)12-6-8(5-10-12)15(13,14)11-4-3-9;/h5-7,11H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOVCEIANQTZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)


![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)

![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)

![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)